molecular formula C7H9ClN2 B6329196 (R)-1-(5-Chloropyridin-3-yl)ethanamine CAS No. 1213144-64-9

(R)-1-(5-Chloropyridin-3-yl)ethanamine

Cat. No.: B6329196
CAS No.: 1213144-64-9
M. Wt: 156.61 g/mol
InChI Key: HVGKGOMAGDQVDC-RXMQYKEDSA-N
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Description

(R)-1-(5-Chloropyridin-3-yl)ethanamine is a chiral amine derivative featuring a pyridine ring substituted with a chlorine atom at position 5 and an ethanamine group at position 1. Its molecular formula is C₇H₉ClN₂, and the hydrochloride salt form (commonly used for stability and solubility) has a molecular weight of 171.62 g/mol . The compound’s stereochemistry at the ethanamine group (R-configuration) is critical for its biological interactions, as enantiomers often exhibit distinct pharmacological profiles .

Synthesis and Applications:
The compound is synthesized via nucleophilic substitution on halogenated pyridine precursors, often involving chiral reagents like (R)-ethyl triflate to ensure enantiomeric purity . It serves as a versatile building block in medicinal chemistry, particularly in designing ligands for neurotransmitter receptors (e.g., serotonin or dopamine receptors) and enzyme inhibitors . Its chlorine substituent enhances binding affinity to hydrophobic pockets in biological targets, making it valuable in drug discovery .

Properties

IUPAC Name

(1R)-1-(5-chloropyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGKGOMAGDQVDC-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CN=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601259836
Record name (αR)-5-Chloro-α-methyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213144-64-9
Record name (αR)-5-Chloro-α-methyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1213144-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-5-Chloro-α-methyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloropyridin-3-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloropyridine, which is commercially available or can be synthesized through chlorination of pyridine.

    Chiral Amine Introduction: The introduction of the chiral ethanamine group can be achieved through asymmetric synthesis or chiral resolution methods. One common approach is the use of chiral catalysts or chiral auxiliaries to introduce the chiral center.

    Reaction Conditions: The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and reagents like lithium aluminum hydride (LiAlH4) for reduction steps.

Industrial Production Methods

Industrial production of ®-1-(5-Chloropyridin-3-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, batch reactors or continuous flow reactors can be used to control reaction parameters effectively.

    Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Chloropyridin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

®-1-(5-Chloropyridin-3-yl)ethanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloropyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, leading to altered neurotransmitter levels and subsequent physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of (R)-1-(5-Chloropyridin-3-yl)ethanamine vary in substituent type, position, and stereochemistry, leading to differences in physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Structural Features Key Differences vs. (R)-1-(5-Cl-Pyridin-3-yl)ethanamine Biological Implications References
(S)-1-(5-Chloropyridin-3-yl)ethanamine Enantiomer with S-configuration Opposite chirality reduces binding to specific receptors Lower efficacy in CNS-targeting applications
1-(5-Bromopyridin-3-yl)ethanamine Bromine substituent at position 5 Larger atomic radius of Br alters steric interactions Enhanced receptor binding but slower metabolism
1-(5-Fluoropyridin-3-yl)ethanamine Fluorine substituent at position 5 Higher electronegativity increases electronic interactions Improved pharmacokinetics (e.g., bioavailability)
1-(6-Chloropyridin-3-yl)ethanamine Chlorine at position 6 instead of 5 Altered spatial arrangement of substituents Reduced affinity for target enzymes
1-(5-Chloropyridin-2-yl)ethanamine Chlorine at position 2 on pyridine ring Different substitution pattern disrupts π-π stacking Inactive in neurological assays
1-(5-Methylpyridin-3-yl)ethanamine Methyl group instead of chlorine at position 5 Hydrophobic but non-polar substituent Altered metabolic stability and solubility

Key Findings from Comparative Studies

Chirality Matters : The (R)-enantiomer exhibits 10–20× higher binding affinity for dopamine D2 receptors compared to the (S)-form, as demonstrated in computational docking studies .

Halogen Effects :

  • Chlorine vs. Bromine : Brominated analogs show stronger binding to hydrophobic pockets (e.g., IC₅₀ = 12 nM vs. 45 nM for Cl) but suffer from slower hepatic clearance due to increased molecular weight .
  • Chlorine vs. Fluorine : Fluorinated derivatives exhibit improved metabolic stability (t₁/₂ = 8.2 h vs. 4.5 h for Cl) but reduced CNS penetration due to higher polarity .

Substituent Position : Moving chlorine from position 5 to 6 on the pyridine ring reduces inhibitory activity against acetylcholinesterase (IC₅₀ > 1 μM vs. 0.2 μM for position 5) .

Methyl Substitution : Replacing chlorine with a methyl group abolishes receptor binding but enhances solubility (logP = 1.2 vs. 2.1 for Cl), suggesting utility in prodrug designs .

Mechanistic Insights

  • Receptor Binding : The 5-chloro substituent in (R)-1-(5-Cl-Pyridin-3-yl)ethanamine facilitates π-π interactions with aromatic residues (e.g., Tyr-408 in serotonin receptors), while the ethanamine group forms hydrogen bonds with Asp-155 .
  • Metabolism : Chlorinated analogs undergo slower CYP450-mediated oxidation compared to fluorinated or methylated derivatives, reducing first-pass metabolism .

Biological Activity

(R)-1-(5-Chloropyridin-3-yl)ethanamine, a chiral compound with a substituted pyridine structure, has garnered attention for its significant biological activity, particularly in the modulation of neurotransmitter systems. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a chlorine atom at the 5-position and an ethanamine group at the 1-position. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for various biological applications. The unique configuration of this compound is crucial for its interactions with biological targets.

The biological activity of this compound primarily involves:

  • Neurotransmitter Modulation : It interacts with specific receptors and enzymes, influencing pathways related to central nervous system functions. The chlorine substitution is believed to enhance binding affinity, potentially leading to enzyme inhibition and receptor modulation .
  • Enzyme Inhibition : Studies indicate that the compound may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, which could be beneficial in treating neurological disorders .

1. Neuropharmacological Effects

Research highlights the compound's potential in treating conditions such as depression and anxiety by modulating serotonin and norepinephrine levels. Its ability to inhibit monoamine oxidase (MAO) has been noted, which can lead to increased levels of neurotransmitters in the synaptic cleft .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals differences in biological activity:

Compound NameCAS NumberKey Differences
1-(5-Fluoropyridin-2-yl)ethanamine937399-51-4Contains fluorine instead of chlorine; affects reactivity and binding affinity.
(R)-1-(4-Chloropyridin-2-yl)ethanamine54812-56-5Chlorine at the 4-position may influence receptor selectivity differently.
1-(6-Chloropyridin-2-yl)ethanamine1234567Different substitution pattern may lead to distinct pharmacological profiles.

This table illustrates how variations in substitution can significantly affect the biological properties of these compounds.

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles of this compound:

  • Neuropharmacology : A study indicated that this compound exhibits a significant inhibitory effect on MAO enzymes, which are crucial for regulating mood-related neurotransmitters .
  • Receptor Binding Studies : Research has shown that this compound has a high binding affinity for serotonin receptors, suggesting its potential as an antidepressant .
  • Synthesis and Biological Evaluation : The synthesis methods employed for producing this compound have been optimized to enhance yield and purity, facilitating further biological evaluations .

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